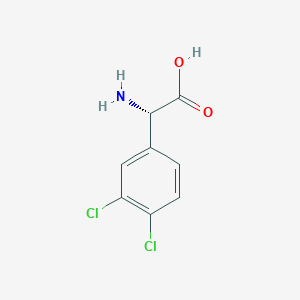

(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid

Description

(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid (CAS: 128349-50-8) is a chiral amino acid derivative with a molecular formula of C₈H₇Cl₂NO₂. It features a dichlorophenyl group at the 3,4-positions of the benzene ring and an amino-acetic acid backbone. This compound is widely utilized in pharmaceutical research, particularly in peptide synthesis and drug development, due to its stereospecificity and ability to modulate biological activity . Its hydrochloride salt (CAS: 1105679-25-1, molecular weight: 256.51 g/mol) is also commercially available, enhancing its solubility for experimental applications .

Properties

Molecular Formula |

C8H7Cl2NO2 |

|---|---|

Molecular Weight |

220.05 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3,4-dichlorophenyl)acetic acid |

InChI |

InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |

InChI Key |

NHRIRGQUPAYPDT-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](C(=O)O)N)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of 3,4-Dichlorobenzaldehyde with Glycine

A common synthetic approach involves the condensation of 3,4-dichlorobenzaldehyde with glycine or its derivatives under controlled conditions. This method proceeds via the formation of an imine intermediate, followed by hydrolysis to yield the target amino acid.

- Reaction Conditions: Typically conducted in polar solvents such as ethanol or methanol, sometimes with heating to 50–80°C to facilitate the reaction.

- Catalysts: Acidic or basic catalysts may be employed to promote condensation and hydrolysis steps.

- Outcome: This route yields racemic mixtures, which require further resolution to obtain the (S)-enantiomer.

Strecker Synthesis Adaptation

The Strecker synthesis, a classical method for alpha-amino acid preparation, can be adapted for this compound:

- Step 1: Reaction of 3,4-dichlorophenylacetaldehyde with ammonia and hydrogen cyanide to form an alpha-aminonitrile intermediate.

- Step 2: Hydrolysis of the nitrile group under acidic or basic conditions to afford the amino acid.

- Advantages: This method allows for the introduction of the amino group directly onto the alpha carbon.

- Challenges: Handling of toxic reagents like hydrogen cyanide requires stringent safety measures.

Chiral Resolution and Enantioselective Synthesis

Since many synthetic routes yield racemic mixtures, obtaining the (S)-enantiomer involves:

- Chiral Resolution: Using chiral acids or bases to separate enantiomers by forming diastereomeric salts.

- Enantioselective Catalysis: Employing chiral catalysts or auxiliaries during synthesis to favor the (S)-configuration.

- Industrial Scale: Continuous flow reactors and chiral chromatography are used to enhance yield and purity.

Industrial Preparation via Multi-Step Synthesis (Patent-Based Method)

A detailed industrial method reported involves multiple steps starting from substituted phenylacetonitriles, including reduction, acetylation, nitration, hydrolysis, esterification, deamination, and final purification steps. Key features include:

- Reduction: Using iron or zinc powder under acidic conditions to reduce nitro groups.

- Acetylation and Nitration: Controlled addition of acetic anhydride and nitrating agents to functionalize intermediates.

- Hydrolysis and Esterification: Conversion of nitriles and esters to the amino acid.

- Diazotization and Substitution: Use of sodium nitrite and phosphoric acid to introduce amino groups.

- Purification: Solvent extraction and crystallization to isolate the final product with high purity.

This method is optimized for large-scale production with careful control of temperature, pH, and reagent ratios to maximize yield and minimize impurities.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Reduction | Iron or zinc powder, acidic aqueous medium | Nitro to amino group reduction | 90–95°C, reflux 0.5–1 h |

| Acetylation | Acetic anhydride, acetic acid | Protect amino group | Room temperature, 0.5–1 h |

| Nitration | Nitric acid, sulfuric acid | Introduce nitro group | 2–3 h reaction, 10–15°C |

| Hydrolysis | Concentrated HCl, alkaline pH adjustment | Convert nitrile/ester to acid | 4–6 h reflux, pH 3–5 |

| Esterification | Methanol, strong acid catalyst (e.g., sulfuric acid) | Form methyl ester | 3–5 h reflux |

| Diazotization | Sodium nitrite, phosphoric acid | Amino group introduction | 0–15°C, controlled addition |

| Purification | Solvent extraction, crystallization | Isolate pure product | Vacuum drying, filtration |

Analytical and Research Findings

- Purity Assessment: High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms purity >98%.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy identifies aromatic protons (δ 7.2–7.8 ppm) and amino group signals; infrared (IR) spectroscopy shows NH stretch near 3300 cm⁻¹.

- Mass Spectrometry: Electrospray ionization (ESI-MS) confirms molecular ion peak at m/z ~264.5 ([M+H]⁺).

- Stability: The compound is stable when stored at –20°C in amber containers; aqueous solutions at neutral pH may hydrolyze over time.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with Glycine | 3,4-Dichlorobenzaldehyde | Imine formation, hydrolysis | Simple, accessible reagents | Racemic mixture, requires resolution |

| Strecker Synthesis | 3,4-Dichlorophenylacetaldehyde | Aminonitrile formation, hydrolysis | Direct amino acid formation | Toxic reagents, safety concerns |

| Multi-step Industrial Patent | Substituted phenylacetonitriles | Reduction, acetylation, nitration, hydrolysis, diazotization | High purity, scalable | Complex, multiple steps |

| Enantioselective Catalysis | Various | Chiral catalysts or auxiliaries | Direct (S)-enantiomer synthesis | Requires specialized catalysts |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions with the target molecules, influencing their activity and function.

Comparison with Similar Compounds

Dichlorophenyl-Substituted Amino Acids

The positional isomerism of chlorine atoms on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:

Key Differences :

Non-Amino Dichlorophenylacetic Acid Derivatives

Removal of the amino group results in compounds with distinct applications:

Comparison :

- The amino group in (S)-2-amino-2-(3,4-dichlorophenyl)acetic acid introduces hydrogen-bonding capability, critical for protein interactions, unlike non-amino analogs used in agrochemicals .

Halogen-Substituted Phenylacetic Acids

Variation in halogen type and position further diversifies properties:

Impact of Halogens :

- Fluorine : Reduces oxidative metabolism, increasing plasma half-life .

- Chlorine : Enhances lipophilicity and membrane permeability .

Structure-Activity Relationships (SAR)

- Chirality : The (S)-enantiomer exhibits higher bioactivity than the (R)-form in receptor-binding assays, as seen in fluorophenyl analogs .

- Amide Derivatives : Substitution of the carboxylic acid with an amide (e.g., 2-(3,4-dichlorophenyl)acetamide) reduces acidity, favoring coordination with metal ions in catalysis .

- Phenyl Ring Orientation : Crystal structures reveal that 3,4-dichloro substitution induces a dihedral angle of 54.8°–77.5° between the phenyl and heterocyclic rings, optimizing steric interactions in drug design .

Biological Activity

(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid, commonly referred to as a dichlorophenyl derivative, is a compound of significant interest in biochemical research due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

- Molecular Formula : C8H8Cl2N O2

- Molecular Weight : 203.06 g/mol

- IUPAC Name : (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid

The compound features an amino group and a dichlorophenyl moiety, which contribute to its biological interactions. The stereochemistry of the compound plays a crucial role in its activity, as different stereoisomers can exhibit varying biological effects.

(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid interacts with various molecular targets within biological systems:

- Receptor Binding : The compound can bind to specific receptors and enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways and cellular signaling.

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can have implications in neurodegenerative diseases like Alzheimer's.

1. Antioxidant Activity

Research indicates that (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. In vitro studies have shown that it possesses activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

3. Anticancer Activity

Studies have indicated that (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid exhibits anticancer properties by inducing apoptosis in cancer cell lines. The IC50 values vary depending on the cancer type:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry demonstrated that (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid protects neuronal cells from oxidative damage induced by amyloid-beta peptides. The compound significantly reduced cell death and improved cell viability.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid was tested against standard antibiotics. Results showed comparable efficacy to ceftriaxone against multiple strains of bacteria, suggesting its potential as an alternative antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid, and how can racemization be minimized during synthesis?

- Methodological Answer : The compound can be synthesized via enantioselective Strecker synthesis or chiral resolution of its racemate. Protecting the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during synthesis helps prevent racemization. For example, highlights the use of Boc protection in structurally similar amino acid derivatives to maintain stereochemical integrity. Post-synthesis deprotection under mild acidic conditions (e.g., TFA) preserves the chiral center . Chiral HPLC or capillary electrophoresis should confirm enantiopurity (>98% ee) .

Q. How can researchers distinguish between the (S)- and (R)-enantiomers of this compound using analytical techniques?

- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases (e.g., hexane/isopropanol) is effective for separation. Circular dichroism (CD) spectroscopy can further validate enantiomeric identity by comparing optical activity profiles to reference standards. emphasizes InChIKey-based structural verification for database alignment, which aids in cross-referencing spectral data .

Q. What are the recommended storage conditions to ensure long-term stability of (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Stability studies on analogous compounds (e.g., 2,4-dichlorophenoxyacetic acid in ) suggest that aqueous solutions should be prepared fresh to avoid hydrolysis of the dichlorophenyl moiety .

Q. Which spectroscopic methods are most reliable for characterizing the compound’s purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical. The aromatic protons of the 3,4-dichlorophenyl group appear as distinct doublets in H NMR (δ 7.2–7.5 ppm), while the α-amino acid moiety shows a singlet for the NH group (δ 1.8–2.2 ppm). provides PubChem-derived spectral data for structurally related phenylacetic acids, which can guide peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?

- Methodological Answer : Perform in vitro assays (e.g., enzyme inhibition or receptor-binding studies) using both enantiomers under identical conditions. For example, notes that 3,4-dichlorophenylurea derivatives exhibit structure-dependent bioactivity, suggesting that enantiomeric differences in hydrogen bonding or steric effects may explain discrepancies. Molecular docking simulations (e.g., using AutoDock Vina) can predict binding affinities to targets like GABA receptors .

Q. What strategies are effective for studying the metabolic pathways of (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid in vivo?

- Methodological Answer : Radiolabel the compound with C at the α-carbon or H on the dichlorophenyl ring for tracer studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify metabolites such as dechlorinated derivatives or glucuronide conjugates. highlights ethyl ester analogs as precursors for metabolic studies, which may inform hydrolysis pathways .

Q. What experimental designs are recommended for assessing the compound’s enantiomeric purity in complex matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer : Use chiral derivatization agents (e.g., Marfey’s reagent) to form diastereomers separable via reverse-phase HPLC. Validate with X-ray crystallography for absolute configuration confirmation, as demonstrated in for related amino acids. Matrix-matched calibration curves minimize ion suppression effects in MS-based detection .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing Cl with F or methoxy groups) and evaluate bioactivity. and provide examples of fluorinated and hydroxylated phenylacetic acids, which can guide SAR hypotheses. QSAR models using Hammett constants or logP values may predict bioavailability and target engagement .

Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining enantiopurity?

- Methodological Answer : Optimize reaction temperature (≤0°C for exothermic steps) and solvent polarity (e.g., THF/water mixtures) to suppress racemization. Continuous-flow reactors improve mixing efficiency in large-scale chiral syntheses. ’s data on difluorophenylacetic acid synthesis underscores the importance of controlled pH (<7.0) during workup to prevent acid-catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.